Cas no 36242-50-9 (Methyl 4-(methylamino)-3-nitrobenzoate)

Methyl 4-(methylamino)-3-nitrobenzoate is a nitro-substituted benzoate ester with a methylamino functional group, offering versatility as an intermediate in organic synthesis. Its structure, featuring both electron-withdrawing (nitro) and electron-donating (methylamino) substituents, makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The ester group enhances solubility in organic solvents, facilitating further derivatization. The compound’s well-defined reactivity profile allows for selective modifications, such as reduction of the nitro group or ester hydrolysis, enabling tailored applications. Its stability under standard storage conditions ensures consistent performance in synthetic workflows. This compound is particularly useful in the development of heterocyclic compounds and fine chemicals.
Methyl 4-(methylamino)-3-nitrobenzoate structure
36242-50-9 structure
Product Name:Methyl 4-(methylamino)-3-nitrobenzoate
CAS No:36242-50-9
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD09862450
CID:853757
PubChem ID:7650848
Update Time:2025-06-11

Methyl 4-(methylamino)-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(methylamino)-3-nitrobenzoate
    • 2-(methylamino)-5-(methoxycarbonyl)-3-nitrobenzene
    • Benzoic acid, 4-(methylamino)-3-nitro-, methyl ester
    • METHYL 4-(METHYLAMINO)-3-NITROBENZENECARBOXYLATE
    • 4-Methylamino-3-nitro-benzoesaeure-methylester
    • 4-methylamino-3-nitrobenzoic acid methyl ester
    • 4-methylamino-3-nitro-benzoic acid methyl ester
    • 4-methylamino-3-nitro-benzoic acid-methyl ester
    • AC1OPWGE
    • ACMC-209ilo
    • CHEBI:494009
    • CHEMBL242816
    • CTK6I9707
    • methyl 3-nitro 4-methylamino benzoate
    • methyl 3-nitro-N4-methylaminobenzoate
    • SureCN1726941
    • methyl 4-methylamino-3-nitrobenzoate
    • RUJMPEWZLDVEAV-UHFFFAOYSA-N
    • SBB094315
    • BDBM50209966
    • methyl 4-methylamino-3-nitro-benzoate
    • MDL: MFCD09862450
    • Inchi: 1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3
    • InChI Key: RUJMPEWZLDVEAV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=C(C=1)[N+](=O)[O-])NC)=O

Computed Properties

  • Exact Mass: 210.0641
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.2

Experimental Properties

  • PSA: 81.47

Methyl 4-(methylamino)-3-nitrobenzoate Security Information

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Additional information on Methyl 4-(methylamino)-3-nitrobenzoate

Methyl 4-(methylamino)-3-nitrobenzoate (CAS No. 36242-50-9): A Comprehensive Overview

Methyl 4-(methylamino)-3-nitrobenzoate, identified by its Chemical Abstracts Service number CAS No. 36242-50-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a nitro and an amino substituent on a benzoate backbone, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The structural motif of Methyl 4-(methylamino)-3-nitrobenzoate consists of a benzoic acid derivative with both a methylamino group at the 4-position and a nitro group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as heterocyclic compounds and biologically active scaffolds.

In recent years, there has been growing interest in the development of nitroaromatic compounds due to their broad spectrum of biological activities. The nitro group, while traditionally associated with explosive materials, has found numerous applications in medicinal chemistry as a pharmacophore. Its ability to influence electronic properties and metabolic pathways makes it a valuable tool in drug design. For instance, nitroaromatics have been explored for their antimicrobial, antitumor, and anti-inflammatory properties.

The methylamino group in Methyl 4-(methylamino)-3-nitrobenzoate contributes to the compound's reactivity and potential biological activity. Methylamino derivatives are known to exhibit various pharmacological effects, including vasodilation, pain relief, and neuroprotective properties. The combination of these two functional groups on a benzoate scaffold suggests that Methyl 4-(methylamino)-3-nitrobenzoate could serve as a precursor for the synthesis of novel drugs targeting multiple disease pathways.

Recent studies have highlighted the importance of benzoate derivatives in medicinal chemistry. Benzoates are well-known for their ability to inhibit bacterial growth and have been used in treating urinary tract infections and certain types of encephalitis. The presence of both a nitro and a methylamino group in Methyl 4-(methylamino)-3-nitrobenzoate may enhance its antimicrobial properties while also providing opportunities for further derivatization to explore new therapeutic applications.

The synthesis of Methyl 4-(methylamino)-3-nitrobenzoate typically involves multi-step organic reactions starting from commercially available precursors. The process often includes nitration followed by reduction or substitution reactions to introduce the methylamino group. Advanced synthetic techniques such as catalytic hydrogenation or metal-catalyzed cross-coupling reactions can be employed to achieve high yields and purity.

In terms of pharmacological evaluation, Methyl 4-(methylamino)-3-nitrobenzoate has been studied for its potential role in modulating enzyme activities and receptor interactions. For example, modifications at the nitro and amino positions can alter the compound's binding affinity to target proteins, thereby fine-tuning its biological effects. Such structural modifications are crucial in drug discovery pipelines where lead optimization is essential for achieving desired pharmacokinetic and pharmacodynamic profiles.

The compound's solubility profile is another important consideration in pharmaceutical applications. Methyl 4-(methylamino)-3-nitrobenzoate may exhibit limited solubility in water but can be dissolved in organic solvents commonly used in pharmaceutical formulations. This property can influence its formulation as an oral drug or an injectable agent, requiring appropriate excipients to enhance bioavailability.

From an industrial perspective, the production of Methyl 4-(methylamino)-3-nitrobenzoate needs to adhere to stringent quality control measures to ensure consistency and safety. Good Manufacturing Practices (GMP) are essential for producing pharmaceutical intermediates that meet regulatory standards. This includes rigorous purification processes, impurity profiling, and stability testing to guarantee that the final product is suitable for further development into therapeutic agents.

The future prospects of Methyl 4-(methylamino)-3-nitrobenzoate lie in its potential as a building block for more complex molecules. By leveraging its unique structural features, researchers can design novel derivatives with enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating this compound into viable drug candidates that address unmet medical needs.

In conclusion, Methyl 4-(methylamino)-3-nitrobenzoate (CAS No. 36242-50-9) represents an intriguing compound with significant potential in pharmaceutical research and development. Its structural features, combined with recent advancements in synthetic methodologies and drug discovery strategies, position it as a valuable intermediate for creating innovative therapeutic agents.

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